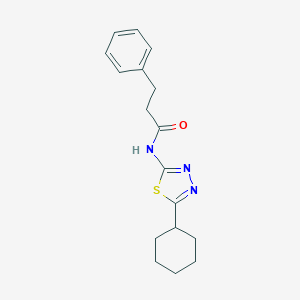![molecular formula C18H25N3O3S B216313 4-({[(1-ADAMANTYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE](/img/structure/B216313.png)
4-({[(1-ADAMANTYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(1-ADAMANTYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an adamantyl group, a benzenesulfonamide moiety, and a carbonyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-ADAMANTYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Adamantylamine Intermediate: Adamantane is reacted with a suitable amine to form 1-adamantylamine.
Coupling with Benzenesulfonyl Chloride: The adamantylamine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Introduction of the Carbonyl Group: The sulfonamide intermediate is further reacted with a carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-ADAMANTYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in cancer cells. By inhibiting CA IX, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and induction of apoptosis . The adamantyl group enhances the compound’s binding affinity and selectivity towards CA IX.
Comparison with Similar Compounds
Similar Compounds
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with anticancer properties.
4-Methylbenzenesulfonamide: A simpler sulfonamide with different chemical properties.
Uniqueness
4-({[(1-ADAMANTYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to the presence of the adamantyl group, which enhances its stability and biological activity. Its ability to selectively inhibit CA IX makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C18H25N3O3S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(4-sulfamoylphenyl)methyl]urea |
InChI |
InChI=1S/C18H25N3O3S/c19-25(23,24)16-3-1-12(2-4-16)11-20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2,(H2,19,23,24)(H2,20,21,22) |
InChI Key |
BFEKMZTXGVIMLC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B216239.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
